Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant inhibitory activity against cancer cell growth .
Mode of Action
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been found to inhibit cancer cell growth in a dose-dependent manner . It increases the expression of bax, caspase-3, and caspase-9, and decreases the production of bcl-2 . This suggests that the compound induces apoptosis in cells through activating the mitochondrial pathway .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the biochemical pathways related to apoptosis. Specifically, it activates the mitochondrial pathway, which is a key pathway in the regulation of apoptosis . This pathway involves a series of reactions that lead to the release of cytochrome c from the mitochondria, which then triggers the activation of caspases, the enzymes that carry out the process of apoptosis .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . By increasing the expression of pro-apoptotic proteins and decreasing the production of anti-apoptotic proteins, the compound triggers a series of reactions that lead to cell death .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various types of chemical bonds .
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been shown to have improved bioavailability, allowing for once-daily dosing .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have potent biological activities, suggesting that they may have significant effects at various dosages .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives are known to be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions. The use of proton quantum tunneling has been reported to improve yields and reduce side reactions, making it a favorable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives.
Scientific Research Applications
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
Uniqueness
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7(2)16-13(15)12-8(3)17-11-5-4-9(14)6-10(11)12/h4-7,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPQOPHSHPXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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